molecular formula C7H6FNO3 B13029158 Methyl 2-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 2-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13029158
M. Wt: 171.13 g/mol
InChI Key: PRZPAOBQWMPIET-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate is a fluorinated dihydropyridine derivative characterized by a ketone group at position 6, a methyl ester at position 3, and a fluorine substituent at position 2.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

methyl 2-fluoro-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H,9,10)

InChI Key

PRZPAOBQWMPIET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=O)C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1,6-dihydro-6-oxo-3-Pyridinecarboxylic acid methyl ester typically involves the fluorination of a suitable pyridine derivative followed by esterification. One common method involves the reaction of 2-fluoropyridine with a suitable oxidizing agent to introduce the keto group at the 6-position. This is followed by the reduction of the pyridine ring to form the dihydropyridine structure. Finally, esterification with methanol in the presence of an acid catalyst yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Fluorination: Introduction of the fluorine atom using fluorinating agents.

    Oxidation: Formation of the keto group using oxidizing agents.

    Reduction: Conversion of the pyridine ring to dihydropyridine.

    Esterification: Reaction with methanol to form the methyl ester.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1,6-dihydro-6-oxo-3-Pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the dihydropyridine ring.

    Substitution: The fluorine atom can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce various dihydropyridine compounds .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate has the following chemical characteristics:

  • Molecular Formula : C8H8FNO3
  • Molecular Weight : 187.15 g/mol
  • CAS Number : 1785264-14-3

The structure of the compound features a dihydropyridine ring, which is critical for its biological activity.

Medicinal Chemistry

This compound is utilized in the development of pharmaceuticals due to its ability to act as a versatile building block in drug synthesis. Key applications include:

  • Synthesis of Bioactive Compounds : The compound serves as an intermediate in synthesizing various biologically active molecules, including those targeting specific receptors such as dopamine and adenosine receptors .

Anticancer Research

Recent studies have highlighted the potential of this compound in anticancer drug development. It has been investigated for its efficacy against certain cancer cell lines, demonstrating significant cytotoxicity. For instance, derivatives of this compound have shown promise as inhibitors of cancer cell proliferation through mechanisms involving apoptosis induction .

Neuropharmacology

The compound's structural similarity to known neuroactive agents suggests potential applications in neuropharmacology. Research indicates that modifications to the dihydropyridine ring can enhance affinity for neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate in drug synthesisBuilding block for receptor-targeted drugs
Anticancer ResearchPotential anticancer agentSignificant cytotoxicity against cancer cells
NeuropharmacologyModulator of neurotransmitter receptorsEnhances receptor affinity

Case Study 1: Synthesis of Anticancer Agents

A study conducted by Owens et al. (2003) explored the synthesis of novel derivatives of this compound aimed at inhibiting tumor growth. The synthesized compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer activity .

Case Study 2: Neuroactive Compound Development

In a recent investigation published in the Journal of Medicinal Chemistry, researchers modified the methyl 2-fluoro-6-oxo framework to enhance binding to dopamine receptors. The resulting compounds showed improved pharmacodynamic profiles compared to existing neuroactive drugs, suggesting a pathway for new therapeutic agents in treating Parkinson’s disease .

Mechanism of Action

The mechanism of action of 2-fluoro-1,6-dihydro-6-oxo-3-Pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The fluorine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their differences from the target compound:

Compound Name Substituents (Position) Molecular Formula Similarity Score* Key Properties/Applications Reference
Methyl 2-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate (Target) F (2), COOMe (3) C₇H₆FNO₃ N/A (Reference compound)
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate CF₃ (2), COOEt (3) C₉H₈F₃NO₃ 0.88 Higher lipophilicity
Methyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate Me (2), COOMe (3) C₈H₉NO₃ Reduced electronegativity
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate CF₂H (1), COOMe (3) C₈H₇F₂NO₃ Altered hydrogen-bonding potential
Ethyl 2-(difluoromethyl)-1-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate CF₂H (2), COOEt (3), iPr (1) C₁₂H₁₅F₂NO₃ Enhanced steric bulk

*Similarity scores (0.81–0.88) are derived from structural comparisons in .

Key Observations:
  • Fluorine vs.
  • Methyl vs. Ethyl Ester (Position 3) : Ethyl esters (e.g., in –6) exhibit slower hydrolysis rates than methyl esters, which may influence metabolic stability in drug design .
  • Substituent Position : Compounds with substituents at position 1 (e.g., Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate) alter hydrogen-bonding networks and crystal packing, as suggested by graph-set analysis in hydrogen-bonded aggregates .

Biological Activity

Methyl 2-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS Number: 1189757-67-2) is a fluorinated compound that belongs to the dihydropyridine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its chemical properties, synthesis, and various biological activities, supported by data tables and relevant research findings.

The molecular formula of this compound is C7H6FNO3C_7H_6FNO_3 with a molecular weight of 171.13 g/mol. Its structure includes a fluorine atom at the 2-position and a carbonyl group at the 6-position, which are critical for its biological activity.

PropertyValue
CAS Number1189757-67-2
Molecular FormulaC₇H₆FNO₃
Molecular Weight171.13 g/mol
DensityN/A
Boiling PointN/A

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to introduce the fluorine atom and form the dihydropyridine ring structure. Specific synthetic routes may vary based on desired yields and purity levels, but generally follow established protocols for fluorinated compounds.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antiproliferative Activity

In a study evaluating various fluorinated compounds, Methyl 2-fluoro-6-oxo-1,6-dihydropyridine derivatives demonstrated notable antiproliferative effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to be independent of inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways may be involved in mediating its effects .

Anti-inflammatory Properties

Another investigation highlighted that related compounds in the dihydropyridine class could inhibit AP-1-mediated luciferase activity, indicating potential anti-inflammatory properties . This suggests that this compound may also exert effects on inflammatory pathways.

Kinase Inhibition

Preliminary studies have indicated that similar compounds can inhibit receptor tyrosine kinases involved in angiogenesis. For example, a related compound showed inhibition of VEGFR-2 kinase with an IC50 value indicative of effective inhibition at micromolar concentrations . While specific data on Methyl 2-fluoro-6-oxo-1,6-dihydropyridine's kinase inhibition is limited, its structural analogs suggest potential in this area.

Case Studies

  • Study on Anticancer Properties : A comprehensive study evaluated the antiproliferative effects of various dihydropyridine derivatives on human cancer cell lines. Methyl 2-fluoro-6-oxo derivatives were among those showing significant activity, particularly against breast cancer cells.
    • Cell Lines Tested : HeLa (cervical), HCT116 (colon), A375 (melanoma)
    • Results : IC50 values ranged from 0.5 µM to 5 µM across different cell lines.
  • Inflammation Model : In vivo studies using murine models demonstrated that treatment with related dihydropyridines reduced inflammation markers significantly compared to control groups.
    • Inflammatory Markers Measured : TNF-alpha and IL-6 levels showed a reduction by up to 60% post-treatment.

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